3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

Bedaquiline synthesis Drug intermediate Antitubercular agent

3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7) is an aminoketone compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol. It belongs to the class of substituted propan-1-one derivatives and is structurally characterized by a naphthalen-5-yl (or 1-naphthalenyl) moiety linked to a propan-1-one backbone bearing a dimethylamino group.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 10320-49-7
Cat. No. B076382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one
CAS10320-49-7
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H17NO/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3
InChIKeyCXDXSNWZXJVDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7): Procurement Specifications and Key Intermediate Overview


3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7) is an aminoketone compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . It belongs to the class of substituted propan-1-one derivatives and is structurally characterized by a naphthalen-5-yl (or 1-naphthalenyl) moiety linked to a propan-1-one backbone bearing a dimethylamino group [1]. This compound functions primarily as a synthetic intermediate and reference standard, most notably in the synthesis of bedaquiline (TMC207), a diarylquinoline antimycobacterial agent used for the treatment of multidrug-resistant tuberculosis [2]. It is also identified and supplied as Bedaquiline Impurity 7 for pharmaceutical analytical and quality control applications .

Why 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7) Cannot Be Replaced with Generic Analogs: Procurement Risk Factors


Generic substitution of 3-(dimethylamino)-1-(naphthalen-5-yl)propan-1-one with structurally similar aminoketones or alternative naphthalene derivatives is not feasible due to its specific positional isomerism and defined role in patent-specified synthetic pathways. The compound's precise regiochemistry — the attachment of the propanone-dimethylamino chain at the 1-position (or 5-position depending on nomenclature convention) of the naphthalene ring — is essential for the stereochemical outcome of the subsequent condensation step in bedaquiline synthesis [1]. Alternative positional isomers (e.g., 2-naphthyl derivatives) or homologs with modified linker lengths would fail to produce the correct tertiary alcohol intermediate or would alter the diastereomeric ratio, directly compromising downstream process yields and product purity [2]. Furthermore, for analytical quality control of bedaquiline drug substance, this compound is explicitly designated as Bedaquiline Impurity 7, and substitution with non-identical impurities would invalidate regulatory compliance and method validation .

3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7) Quantitative Differentiation Data for Scientific Selection


Patent-Defined Synthetic Intermediate: 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7) vs. Alternative Intermediates

3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (designated as compound VI in the synthetic scheme) is the specific intermediate required for condensation with 3-benzyl-6-bromo-2-methoxyquinoline (compound V) to produce the diastereomeric racemates that lead to bedaquiline [1]. Unlike generic aminoketones or alternative naphthalene derivatives, this exact compound participates in a BuLi-mediated or LDA-mediated condensation reaction in THF, forming a tertiary alcohol intermediate with defined stereochemistry [2]. The patent literature explicitly specifies this compound at page/column 20 of WO2006/125769 A1 [3], establishing it as the only validated intermediate for this industrial route. In contrast, alternative intermediates such as 4-substituted naphthalene derivatives or shorter-chain aminoketones (e.g., 2-(dimethylamino)ethyl 2-naphthyl ketone) are not referenced in the patent and would yield different or unsuccessful reaction outcomes [1].

Bedaquiline synthesis Drug intermediate Antitubercular agent Process chemistry

Positional Isomer Specificity: 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (1-Naphthalenyl Isomer) vs. 2-Naphthalenyl Analogs

The compound's structural identity as a 1-naphthalenyl (or 5-yl) derivative is critical for downstream stereochemical outcomes in bedaquiline synthesis. The InChIKey CXDXSNWZXJVDMC-UHFFFAOYSA-N unambiguously identifies the 1-substituted naphthalene regioisomer [1]. In the synthetic route, this specific regiochemistry directs the approach of the nucleophile during condensation, influencing both reaction yield and the diastereomeric ratio of the resulting tertiary alcohol [2]. A 2-naphthalenyl positional isomer (theoretical comparator, not commercially specified for this application) would present a different spatial orientation of the naphthalene ring system, altering steric interactions during the stereoselective step and potentially leading to different product distribution or reduced yield [2]. The defined XLogP3 value of 2.8 and the precise SMILES notation CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21 [1] confirm the unique connectivity that distinguishes this compound from all other naphthalene-propanone regioisomers.

Regiochemistry Stereochemical control Drug intermediate Structure-activity relationship

Defined Purity Grade: 97% vs. 95% and Below in 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7) Procurement

Commercially available 3-(dimethylamino)-1-(naphthalen-5-yl)propan-1-one is offered at defined purity grades of 97% (AKSci X8648 ) and 95+% (Matrix Scientific [1]). The 97% purity grade aligns with its use as a synthetic intermediate and analytical reference standard (Bedaquiline Impurity 7) . In contrast, lower-purity grades (e.g., 90% or unspecified purity) are available from certain suppliers [2], but these may introduce unidentified impurities that compromise analytical method validation or synthetic yield. For pharmaceutical impurity applications, the 97% specification provides a more reliable reference material for HPLC calibration and method development. The purity difference directly impacts the accuracy of quantification in quality control assays where this compound serves as the impurity marker.

Purity specification Quality control Analytical reference standard Procurement

Storage Stability: Inert Atmosphere Refrigeration vs. Ambient Storage for 3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7)

3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one requires storage under inert atmosphere (nitrogen or argon) at 2-8°C to maintain chemical integrity, as specified in authoritative chemical databases [1][2]. This contrasts with less stringent storage recommendations from some suppliers that specify ambient shipping conditions or room temperature storage [3]. The compound's predicted pKa of 8.78±0.28 [1] indicates basic character that may render it susceptible to atmospheric degradation (e.g., reaction with CO2 or moisture) upon prolonged exposure. The inert atmosphere requirement differentiates this aminoketone from more stable analogs that lack the basic dimethylamino group or possess different substitution patterns. Failure to adhere to the 2-8°C under inert gas storage recommendation may result in degradation, formation of oxidation products, or reduced synthetic efficacy.

Storage conditions Stability Quality assurance Procurement

3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one (CAS 10320-49-7): Optimal Research and Industrial Application Scenarios


Pharmaceutical Process Development: Synthesis of Bedaquiline (TMC207) and Structural Analogs

This compound is optimally deployed as the key intermediate (compound VI) in the condensation step of bedaquiline synthesis. The established patent route (WO2006/125769 A1) utilizes 3-(dimethylamino)-1-(naphthalen-5-yl)propan-1-one in reaction with 3-benzyl-6-bromo-2-methoxyquinoline using BuLi or LDA in THF, yielding a mixture of diastereomeric racemates that are subsequently resolved via chiral chromatography . This application scenario is appropriate for pharmaceutical process chemists engaged in optimizing or validating manufacturing routes for antitubercular drug candidates. The defined purity grade (97%) supports reproducible process development and scale-up studies .

Analytical Quality Control and Method Validation: Bedaquiline Impurity Profiling

As Bedaquiline Impurity 7, this compound serves as a certified reference standard for HPLC method development, impurity profiling, and stability-indicating assay validation in pharmaceutical quality control laboratories . The compound is supplied at defined purity (97%) suitable for quantitative analytical applications. Laboratories performing forced degradation studies, batch release testing, or stability monitoring of bedaquiline drug substance require this specific impurity marker to establish system suitability, determine relative retention times, and quantify impurity levels in accordance with ICH guidelines .

Structure-Activity Relationship (SAR) Studies: Antimycobacterial Agent Development

3-(Dimethylamino)-1-(naphthalen-5-yl)propan-1-one is structurally related to TMC207 and has been studied for anti-tubercular activity as part of broader SAR investigations into diarylquinoline and related antimycobacterial chemotypes . The compound's defined physicochemical properties — including XLogP3 of 2.8 and topological polar surface area of 20.3 Ų — make it a suitable scaffold for medicinal chemistry exploration. Researchers investigating modifications to the dimethylaminoethyl linker, the naphthalene substitution pattern, or the ketone functionality can utilize this compound as a benchmark reference in comparator studies .

Deuterated Analog Synthesis for Metabolic and Pharmacokinetic Studies

The compound is available as a deuterium-labeled analog, 3-(Dimethylamino)-1-(1-naphthalenyl)-1-propanone-D6 . This labeled version serves as an internal standard for LC-MS/MS quantification of bedaquiline and its metabolites in biological matrices, enabling precise pharmacokinetic and drug metabolism studies. The deuterated analog is also employed as a reagent in the synthesis of Bedaquiline-d6, the labeled analog used in mass spectrometry-based assays . This application scenario is relevant for bioanalytical laboratories and DMPK (Drug Metabolism and Pharmacokinetics) research groups involved in tuberculosis drug development programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.